2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid

Description

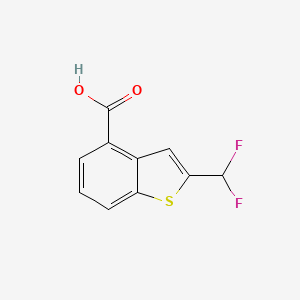

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is a fluorinated heterocyclic compound featuring a benzothiophene core substituted with a difluoromethyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure combines the aromatic stability of benzothiophene with the electronic and steric effects of fluorine, making it a promising candidate for pharmaceutical and agrochemical applications. The carboxylic acid group enables further derivatization, such as amide formation, which is critical for optimizing drug-like properties .

Properties

IUPAC Name |

2-(difluoromethyl)-1-benzothiophene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2O2S/c11-9(12)8-4-6-5(10(13)14)2-1-3-7(6)15-8/h1-4,9H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCITZXSNSJXKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(SC2=C1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto the benzothiophene core. One common method is the difluoromethylation of benzothiophene derivatives using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The difluoromethyl group can participate in substitution reactions, often facilitated by metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce new functional groups onto the benzothiophene core .

Scientific Research Applications

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s benzothiophene core distinguishes it from other fluorinated carboxylic acid derivatives. Key comparisons include:

Table 1: Core Structure and Substituent Analysis

Key Observations :

- Difluoromethyl substituents improve metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., methyl or butyl groups) .

Physicochemical and Pharmacokinetic Properties

Fluorine’s electronegativity and small atomic radius significantly influence properties such as logP, solubility, and bioavailability.

Table 2: Property Trends in Fluorinated Carboxylic Acids

Key Findings :

- The difluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .

- Carboxylic acid groups in all compounds enable salt formation or conjugation (e.g., amidation in ), enhancing solubility or target specificity .

Role of Fluorine in Drug Design

- Metabolic Resistance : Fluorine’s inductive effects reduce electron density at adjacent carbons, protecting against oxidative degradation .

- Target Binding : The difluoromethyl group may engage in weak hydrogen bonds or dipole interactions with proteins, improving binding affinity compared to chloro or methyl groups .

Comparison with Clinical Candidates

Fluorinated compounds in phase II-III trials often feature trifluoromethyl or difluoromethyl groups to optimize pharmacokinetics . For example:

- BCS-CR73065 (): As a pyrazole derivative, its multiple fluorines enhance stability but may reduce solubility compared to the benzothiophene analog.

- Benzimidazole-based analogs (): These demonstrate the versatility of fluorinated carboxylic acids in forming bioactive amides, a strategy applicable to the target compound.

Biological Activity

2-(Difluoromethyl)-1-benzothiophene-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group, combined with the benzothiophene scaffold, suggests properties that may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a benzothiophene core, which is known for its biological relevance, particularly in drug discovery. The difluoromethyl group can influence the compound's lipophilicity and hydrogen-bonding capabilities, potentially affecting its pharmacokinetics and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoromethyl substituent enhances metabolic stability and lipophilicity, facilitating better membrane permeability and interaction with target proteins.

Enzyme Inhibition

Research indicates that benzothiophene derivatives can act as allosteric inhibitors of key enzymes. For instance, compounds similar to this compound have shown promise in inhibiting branched-chain α-ketoacid dehydrogenase kinase (BDK), which plays a critical role in metabolic pathways associated with branched-chain amino acids (BCAAs) .

Anticancer Properties

The compound has been explored for its potential anticancer activity. Studies suggest that benzothiophene derivatives can induce apoptosis in neoplastic cells by inhibiting histone deacetylases, leading to cell cycle arrest and differentiation . This mechanism is particularly relevant for treating various cancers.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related compounds. For example, derivatives like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have been shown to alleviate symptoms of ulcerative colitis by modulating inflammatory cytokines and restoring gut microbiota balance . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.